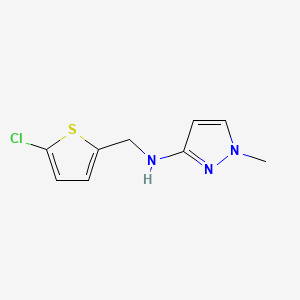![molecular formula C10H13ClN4O2 B7574900 2-[4-[(2-chloroacetyl)amino]pyrazol-1-yl]-N-cyclopropylacetamide](/img/structure/B7574900.png)
2-[4-[(2-chloroacetyl)amino]pyrazol-1-yl]-N-cyclopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[(2-chloroacetyl)amino]pyrazol-1-yl]-N-cyclopropylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique properties that make it suitable for use in several scientific studies. In
Mecanismo De Acción
The mechanism of action of 2-[4-[(2-chloroacetyl)amino]pyrazol-1-yl]-N-cyclopropylacetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This inhibition leads to a reduction in the production of inflammatory cytokines, which helps to reduce inflammation in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-[(2-chloroacetyl)amino]pyrazol-1-yl]-N-cyclopropylacetamide have been studied extensively. This compound has been shown to reduce inflammation in several animal models of disease, including arthritis and colitis. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[4-[(2-chloroacetyl)amino]pyrazol-1-yl]-N-cyclopropylacetamide is its anti-inflammatory properties. This makes it a useful tool for studying the role of inflammation in various diseases. Additionally, this compound has been shown to have a low toxicity profile, making it safe for use in animal models of disease. However, one limitation of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research on 2-[4-[(2-chloroacetyl)amino]pyrazol-1-yl]-N-cyclopropylacetamide. One area of interest is the potential use of this compound in the treatment of cancer. Further studies are needed to investigate the mechanism of action of this compound and its potential use in combination with other anti-cancer agents. Additionally, this compound may have potential applications in the treatment of other inflammatory diseases, such as asthma and inflammatory bowel disease. Further research is needed to explore these potential applications.
Métodos De Síntesis
The synthesis of 2-[4-[(2-chloroacetyl)amino]pyrazol-1-yl]-N-cyclopropylacetamide is a complex process that involves several steps. The first step involves the reaction of 2-chloroacetyl chloride with pyrazole in the presence of a base to form 2-(2-chloroacetyl)pyrazole. This intermediate product is then reacted with cyclopropylamine in the presence of a base to form 2-[4-[(2-chloroacetyl)amino]pyrazol-1-yl]-N-cyclopropylacetamide.
Aplicaciones Científicas De Investigación
2-[4-[(2-chloroacetyl)amino]pyrazol-1-yl]-N-cyclopropylacetamide has several potential applications in scientific research. This compound is known for its anti-inflammatory properties and has been used in several studies to investigate the role of inflammation in various diseases. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
2-[4-[(2-chloroacetyl)amino]pyrazol-1-yl]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O2/c11-3-9(16)14-8-4-12-15(5-8)6-10(17)13-7-1-2-7/h4-5,7H,1-3,6H2,(H,13,17)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZPDZPYTAJJBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C=C(C=N2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(2-chloroacetyl)amino]pyrazol-1-yl]-N-cyclopropylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-Bromophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7574819.png)


![1-[4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7574832.png)
![1-[4-(2-Methoxyacetyl)piperazin-1-yl]butan-1-one](/img/structure/B7574833.png)



![4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574877.png)


![4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acid](/img/structure/B7574907.png)
![4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574913.png)
![4-[[2-(2-Chloro-6-fluorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574921.png)